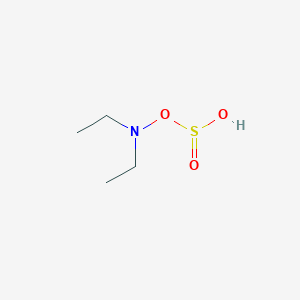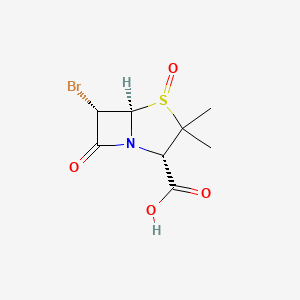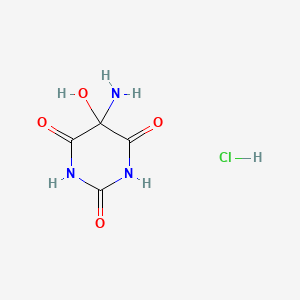
3,4-二甲基噻吩
描述
3,4-Dimethylthiophene is an organic compound belonging to the thiophene family. It is characterized by a five-membered ring containing one sulfur atom and two methyl groups attached at the 3rd and 4th positions. This compound is known for its light yellow liquid or solid form and has a molecular formula of C6H8S .
科学研究应用
3,4-Dimethylthiophene has a wide range of applications in scientific research, including:
生化分析
Biochemical Properties
3,4-Dimethylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including 3,4-Dimethylthiophene, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to the formation of reactive intermediates that may further participate in biochemical pathways.
Cellular Effects
3,4-Dimethylthiophene affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can modulate the activity of kinases and phosphatases, thereby influencing cell signaling pathways . Additionally, 3,4-Dimethylthiophene has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3,4-Dimethylthiophene exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, thiophene derivatives have been reported to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethylthiophene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that 3,4-Dimethylthiophene can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 3,4-Dimethylthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3,4-Dimethylthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 3,4-Dimethylthiophene is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3,4-Dimethylthiophene is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3,4-Dimethylthiophene is essential for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthiophene can be achieved through various methods. One common approach involves the cyclization of 2,5-dimethyl-3-thiaadipic acid in the presence of anhydride and alkali to obtain 2,4-dimethyltetrahydrothiophene-3-ketone. This intermediate is then condensed with hydroxylamine or its salt, followed by rearrangement to yield 3,4-Dimethylthiophene .
Industrial Production Methods: Industrial production of 3,4-Dimethylthiophene typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
化学反应分析
Types of Reactions: 3,4-Dimethylthiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one atom or group with another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
作用机制
The mechanism of action of 3,4-Dimethylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to its observed therapeutic effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
相似化合物的比较
3,4-Dimethylthiophene can be compared with other thiophene derivatives, such as:
Thiophene: The parent compound with no methyl substitutions.
2,5-Dimethylthiophene: A similar compound with methyl groups at the 2nd and 5th positions.
3-Methylthiophene: A derivative with a single methyl group at the 3rd position.
Uniqueness: 3,4-Dimethylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular structure is required .
属性
IUPAC Name |
3,4-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSFYJDZKSRMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85701-86-6 | |
| Record name | Thiophene, 3,4-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85701-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40212549 | |
| Record name | 3,4-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Savoury roasted onion aroma | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 146.00 °C. @ 760.00 mm Hg | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.002-1.008 (20°) | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
632-15-5 | |
| Record name | 3,4-Dimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Q084Q43E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-Dimethylthiophene?
A1: The molecular formula of 3,4-Dimethylthiophene is C6H8S, and its molecular weight is 112.19 g/mol.
Q2: Is there any spectroscopic data available for 3,4-Dimethylthiophene?
A2: Yes, researchers have used various spectroscopic techniques to characterize 3,4-Dimethylthiophene. [, , , , ] These include:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: [1H NMR and 13C NMR have been utilized to confirm the structure and assign the relative positions of hydrogen and carbon atoms in the molecule. [, , ]]
- FTIR (Fourier Transform Infrared) Spectroscopy: [FTIR analysis has been employed to identify the functional groups present in the molecule, particularly the characteristic vibrations associated with the thiophene ring and methyl groups. [, ]]
- GC-MS (Gas Chromatography-Mass Spectrometry): [GC-MS has been used to identify 3,4-Dimethylthiophene in complex mixtures, such as those found in food or natural products. The technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. [, , , ]]
- UV-Vis (Ultraviolet-Visible) Spectroscopy: [UV-Vis spectroscopy has been employed to study the electronic structure and transitions within the molecule, particularly in the context of conjugated polymers incorporating 3,4-Dimethylthiophene units. [, ]]
Q3: Is 3,4-Dimethylthiophene used as a building block in polymer chemistry?
A3: [Yes, 3,4-Dimethylthiophene serves as a monomer in the synthesis of various polymers, particularly polythiophenes. [, , , , ]]
Q4: How does the incorporation of 3,4-Dimethylthiophene affect the properties of polythiophenes?
A4: [The presence of two methyl groups on the thiophene ring in 3,4-Dimethylthiophene introduces steric hindrance, influencing the polymer's conformation and electronic properties. [, ] For example, poly(3,4-Dimethylthiophene) exhibits a larger band gap compared to unsubstituted or 3-substituted polythiophenes, impacting its electrical conductivity. []]
Q5: What about the solubility of these polymers?
A5: [Poly(3,4-Dimethylthiophene)s with long alkyl chains demonstrate solubility in various solvents, a property not always observed in polythiophenes. []]
Q6: Does 3,4-Dimethylthiophene participate in any notable catalytic reactions?
A6: [While 3,4-Dimethylthiophene is not a catalyst itself, it is often studied as a model compound for hydrodesulfurization (HDS) reactions. [] HDS is a crucial process in the petroleum industry to remove sulfur from fuels, minimizing sulfur oxide emissions.]
Q7: How is 3,4-Dimethylthiophene used to study HDS?
A7: [Researchers investigate the adsorption and reaction of 3,4-Dimethylthiophene on the surface of HDS catalysts, such as molybdenum disulfide (MoS2), to understand the reaction mechanism and improve catalyst efficiency. []]
Q8: Have computational methods been applied to study 3,4-Dimethylthiophene?
A8: [Yes, Density Functional Theory (DFT) calculations have been performed to investigate the adsorption properties of 3,4-Dimethylthiophene and other alkylthiophenes on MoS2 clusters. [] These simulations provide insights into the interaction energies, bond lengths, and electronic charge distribution during adsorption, aiding in the understanding of HDS processes.]
Q9: How does the structure of 3,4-Dimethylthiophene, particularly the position of the methyl groups, influence its properties?
A9: [The position of the methyl groups significantly impacts the adsorption strength of alkylthiophenes on MoS2. [] DFT studies suggest that the adsorption strength is related to the electron density of the sulfur atom in the thiophene ring. Methyl substitutions at positions 2 and 5 lead to weaker adsorption compared to other substitution patterns.] []
Q10: What are some analytical methods used to detect and quantify 3,4-Dimethylthiophene?
A10: [Several analytical techniques are employed for the detection and quantification of 3,4-Dimethylthiophene, including GC-PFPD (Gas Chromatography with a Pulsed Flame Photometric Detector) [] and GC-MS. [, , , ] These methods offer high sensitivity and selectivity for sulfur-containing compounds like 3,4-Dimethylthiophene.]
Q11: Is there any information available regarding the environmental fate of 3,4-Dimethylthiophene?
A11: [While specific studies on the environmental degradation of 3,4-Dimethylthiophene are limited, its presence as a volatile component in various plants suggests possible natural degradation pathways. [, ]]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-, dihydrochloride](/img/structure/B1217541.png)





![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)



![1-Ethyl-1,2,3,4,4a,5,5a,9a-octahydrobenzo[g]quinoline-6,7-diol](/img/structure/B1217556.png)


